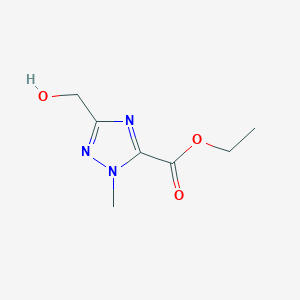

Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate

説明

特性

IUPAC Name |

ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-3-13-7(12)6-8-5(4-11)9-10(6)2/h11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSRAEZVAFOUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

Introduction of Substituents: The hydroxymethyl and ethyl groups are introduced through alkylation reactions. For example, hydroxymethylation can be achieved using formaldehyde and a suitable base, while ethylation can be performed using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ethyl 5-(carboxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate.

Reduction: Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-methanol.

Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

科学的研究の応用

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate has shown potential as an anticancer agent. Research indicates that derivatives of the 1,2,4-triazole moiety can inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the effectiveness of triazole derivatives against several tumor cell lines, including leukemia and melanoma .

- Antimicrobial Properties :

-

Modulation of Cellular Pathways :

- Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate may influence key cellular pathways such as the NF-kB inflammatory pathway. This modulation can lead to anti-inflammatory effects, which are beneficial in treating various inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of various triazole derivatives, including Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate. The results indicated significant inhibition of cell proliferation in several cancer cell lines through apoptosis induction mechanisms. Molecular docking studies provided insights into the binding interactions with target proteins involved in cancer progression .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of triazole derivatives was assessed against a panel of bacterial strains. Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.

類似化合物との比較

Table 1: Substituent Profiles and Key Properties

Key Observations:

Hydrophilicity : The hydroxymethyl group in the target compound enhances polarity compared to analogs with aromatic (e.g., pyridyl, phenyl) or alkyl (e.g., tert-butyl) substituents. This may improve aqueous solubility, critical for drug delivery .

Thermal Stability : Pyridyl-substituted triazoles (e.g., 1r in ) exhibit higher melting points (163–164°C) due to crystalline packing from aromatic stacking, whereas alkyl-substituted derivatives (e.g., 14a) have lower melting points (37–39°C) .

Synthetic Yields : Cyclocondensation methods () typically yield 60–85% for 5-substituted triazoles, but alkylation steps (e.g., introducing -CH₃ at position 2) may reduce yields (e.g., 35% for 14a) due to steric hindrance .

Key Insights:

- Antimicrobial Potential: Pyridyl and halogenated triazoles () show strong antibacterial activity, suggesting the target compound’s hydroxymethyl group could be modified for similar applications.

- Agrochemical Use : Lipophilic substituents (e.g., tert-butyl, trifluoromethyl) enhance membrane permeability, making such derivatives effective in plant protection .

Physicochemical Property Predictions

- Collision Cross Section (CCS) : The target compound’s predicted CCS for [M+H]+ is 135.8 Ų (), comparable to smaller triazoles but lower than bulkier analogs (e.g., tert-butylphenyl derivatives), indicating moderate molecular size .

生物活性

Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate (CAS No. 2490435-77-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 185.18 g/mol

- Structure : The compound features a triazole ring with a hydroxymethyl group at position 5 and an ethyl ester at position 3.

The biological activity of Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate is primarily attributed to its interaction with nucleic acids and enzymes involved in cellular proliferation. It is hypothesized that the compound may act as a nucleoside analogue, which can interfere with DNA and RNA synthesis, thereby exhibiting anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate showed promising results against leukemia cell lines, specifically K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia). The compound exhibited a dose-dependent reduction in cell viability, indicating potential as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate | K562 | 13.6 ± 0.3 |

| Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate | CCRF-SB | 112 ± 19 |

The above data indicates that the compound has a significantly lower CC50 value in K562 cells compared to CCRF-SB cells, suggesting higher efficacy against chronic myeloid leukemia.

Antimicrobial Activity

Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate has also been evaluated for its antimicrobial properties. Studies indicate that it possesses inhibitory effects against various bacterial strains and fungi:

- Mechanism : The compound disrupts microbial cell wall synthesis and interferes with metabolic pathways essential for microbial growth.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate may be a viable candidate for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

- Case Study on Leukemia Treatment : A clinical trial involving patients with chronic myeloid leukemia treated with triazole derivatives demonstrated significant improvements in remission rates when combined with conventional therapies .

- Antifungal Treatment : A study reported successful treatment outcomes in patients suffering from resistant fungal infections using triazole-based compounds as adjunct therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions. Key steps include:

-

Using methylsulfonic acid as a catalyst in toluene (70–80°C, 6–8 hours) .

-

Purification via flash chromatography (EtOAc:Cyclohexane = 1:1) to achieve ~37% yield. Recrystallization from ethyl acetate improves purity .

-

Optimization strategies: Adjusting stoichiometry (1:1 molar ratio of hydrazide to carbethoxyformimidate) and monitoring reaction progress via TLC .

Reaction Condition Yield Purity Toluene, methylsulfonic acid, 6h reflux 37% ≥98% (GC) DMF, K₂CO₃, alkylation (14h RT) 35–82% Crystalline solid

Q. How is the crystal structure of this compound determined, and what intermolecular interactions are critical for stability?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals:

- Intramolecular N–H⋯O hydrogen bonds between the hydroxymethyl group and triazole ring oxygen .

- Intermolecular interactions: Dihedral angles (84.59° between phenyl rings) and torsional strain analysis via SHELXPRO .

- H-atoms placed in idealized positions with C–H = 0.93–0.97 Å and Uiso(H) = 1.2–1.5×Ueq(C) .

Q. What spectroscopic techniques validate the compound’s structure, and how are discrepancies in data resolved?

- Methodological Answer :

- ¹H NMR : Peaks at δ 8.10 (s, triazole CH), 4.37 (q, CH₂CH₃), and 4.12 (s, NCH₃) confirm regiochemistry .

- Melting Point Validation : Compare experimental mp (e.g., 163–166°C) with literature values. Discrepancies (e.g., ±2°C) may arise from polymorphic forms or impurities; recrystallization in ethyl acetate standardizes results .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the hydroxymethyl group in derivatization reactions?

- Methodological Answer :

-

Steric Effects : The hydroxymethyl group’s proximity to the triazole ring hinders alkylation at N1. Use bulky electrophiles (e.g., i-PrI) to selectively functionalize N4 .

-

Electronic Effects : Electron-withdrawing carboxylate enhances acidity of the hydroxymethyl proton (pKa ~12), enabling nucleophilic substitution with thiols or amines under basic conditions (e.g., K₂CO₃/DMF) .

Derivatization Conditions Product Alkylation (N4) K₂CO₃/DMF, MeI (RT, 14h) Ethyl 1-methyl-5-substituted triazole Esterification DCC/DMAP, ROH Hydroxymethyl → ester

Q. What strategies resolve contradictions in biological activity data (e.g., anticarcinogenic vs. antiviral potency)?

- Methodological Answer :

- Dose-Response Profiling : Test compound in multiple cell lines (e.g., HepG2 vs. Vero) with IC₅₀ calculations to distinguish target-specific effects .

- SAR Studies : Modify the hydroxymethyl group to esters or ethers; compare bioactivity trends. For example, pyridyl-substituted analogs show enhanced antiviral activity due to π-stacking interactions .

Q. How can computational modeling predict the compound’s binding affinity for enzyme targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with triazole core as a hinge-binding motif. Validate poses via MD simulations (GROMACS) .

- Free Energy Calculations : MM-PBSA analysis identifies key residues (e.g., Asp86 in EGFR) interacting with the carboxylate group .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize recrystallization solvents (e.g., ethyl acetate vs. ethanol) and heating rates (1°C/min) .

- Spectral Cross-Validation : Compare ¹H NMR (400 MHz, DMSO-d₆) and HRMS data with computational predictions (e.g., ACD/Labs) .

Structural and Functional Insights

Q. What role do hydrogen-bonding networks play in the compound’s solid-state packing and solubility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。